ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

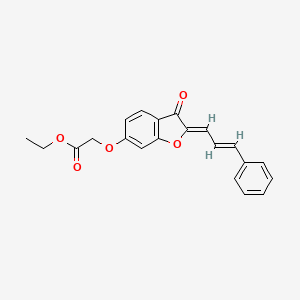

The compound ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran derivative featuring a conjugated α,β-unsaturated ketone system and a 3-phenylallylidene substituent. The Z-configuration of the exocyclic double bond and the E-configuration of the allylidene group are critical for its stereoelectronic properties. The ethyl acetate ester at the 6-position enhances solubility and modulates bioavailability.

Properties

IUPAC Name |

ethyl 2-[[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c1-2-24-20(22)14-25-16-11-12-17-19(13-16)26-18(21(17)23)10-6-9-15-7-4-3-5-8-15/h3-13H,2,14H2,1H3/b9-6+,18-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOQOJWPSGZFFX-CVCOPPNTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC=CC3=CC=CC=C3)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C=C/C3=CC=CC=C3)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core linked to an allylidene group, which contributes to its unique reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory processes, such as lipoxygenases (LOXs), which are implicated in various diseases.

- Antioxidant Properties : It has been suggested that the compound exhibits antioxidant activity, which can help mitigate oxidative stress in cells.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. For instance:

- Cytotoxicity Against Cancer Cell Lines : Research indicates that this compound demonstrates moderate cytotoxic effects against various cancer cell lines, including K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The IC50 values for these cell lines suggest a promising potential for further development in cancer therapy .

- Mechanistic Studies : In vitro studies have shown that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .

Anti-inflammatory Activity

The compound has shown significant anti-inflammatory effects in various models:

- Inhibition of Cyclooxygenase (COX) : this compound inhibits COX enzymes, reducing the production of pro-inflammatory mediators .

- Effect on Neutrophil Activation : Studies have demonstrated that this compound can inhibit neutrophil activation and subsequent inflammatory responses, suggesting its potential as an anti-inflammatory agent .

Data Table of Biological Activities

Case Studies

- Case Study on Anticancer Effects : A study conducted on the effects of this compound on MCF7 cells revealed that treatment led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.

- Anti-inflammatory Model : In an animal model of inflammation, administration of the compound resulted in decreased paw edema and reduced levels of inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.

Scientific Research Applications

Introduction to Ethyl 2-(((Z)-3-oxo-2-((E)-3-phenylallylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate

This compound is a complex organic compound that has garnered attention in various fields of research due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

This compound has shown potential biological activities that make it a candidate for further investigation in medicinal chemistry:

- Antitumor Activity : Compounds related to this structure have demonstrated antitumor properties in various studies. For instance, derivatives containing similar functional groups have been noted for their ability to inhibit cancer cell proliferation .

- Antimicrobial Properties : Research indicates that structurally similar compounds exhibit significant antimicrobial effects against bacteria and fungi, suggesting potential applications in treating infections .

- Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity which could lead to therapeutic benefits in metabolic disorders .

Case Study 1: Antitumor Activity

A study published in Cancer Letters investigated a series of benzofuran derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating significant antitumor potential .

Case Study 2: Antimicrobial Efficacy

Research conducted on various derivatives of benzofuran compounds showed promising results against Staphylococcus aureus and Candida albicans. The study highlighted the importance of structural modifications in enhancing antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs (Table 1) include derivatives with variations in the benzofuran substituents, which influence electronic, steric, and biological properties.

Table 1: Structural and Physicochemical Comparison

Key Observations:

- Fluorine (in ) and bromine (in ) substituents increase polarity and may improve binding to hydrophobic pockets in biological targets .

- Steric Effects: Bulky substituents like the quinoline group in B1/B2 reduce molecular flexibility, possibly affecting receptor binding. The target compound’s allylidene group offers moderate steric bulk compared to tert-butylphenyl derivatives (e.g., ).

- Bioactivity: B1 and B2 exhibit antitumor activity, attributed to their quinoline moieties, which are known intercalators of DNA . The target compound’s phenylallylidene group may favor interactions with enzymes like cyclooxygenase or kinases, though direct evidence is lacking.

Q & A

Q. Table 1. Key Reaction Parameters for Synthesis Optimization

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Temperature | 70–90°C | Maximizes cyclization | |

| Catalyst | ZnCl₂ (10 mol%) | Reduces byproducts | |

| Solvent | Ethanol/DCM (1:1) | Balances polarity |

Q. Table 2. Spectral Benchmarks for Structural Validation

| Technique | Key Signal | Assignment | Reference |

|---|---|---|---|

| ¹³C NMR | δ 170–175 ppm | 3-Oxo group | |

| HRMS | m/z 392.43 (M+H⁺) | Molecular ion | |

| IR | 1700 cm⁻¹ (C=O stretch) | Ester/ketone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.